molecular formula C17H12Cl2N2O2 B15365733 (4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanol

(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanol

Cat. No.: B15365733
M. Wt: 347.2 g/mol
InChI Key: ZACXYRWEZRUMFS-UHFFFAOYSA-N
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Description

(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol is a chemical compound with the molecular formula C17H12Cl2N2O2 It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions, and a phenoxyphenyl group attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol typically involves the reaction of 4,6-dichloropyrimidine with 4-phenoxybenzaldehyde in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in a solvent such as methanol. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the phenoxyphenyl group.

    Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)ketone, while substitution reactions can produce various amino-substituted derivatives .

Scientific Research Applications

(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
  • (4,6-Dichloropyrimidin-5-yl)(4-phenyl)methanol
  • (4,6-Dichloropyrimidin-5-yl)(4-aminophenyl)methanol

Uniqueness

(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol is unique due to the presence of both the dichloropyrimidine and phenoxyphenyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

(4,6-dichloropyrimidin-5-yl)-(4-phenoxyphenyl)methanol

InChI

InChI=1S/C17H12Cl2N2O2/c18-16-14(17(19)21-10-20-16)15(22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10,15,22H

InChI Key

ZACXYRWEZRUMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=C(N=CN=C3Cl)Cl)O

Origin of Product

United States

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